molecular formula C22H20N4O2 B2509153 N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-17-3

N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B2509153
CAS No.: 941963-17-3
M. Wt: 372.428
InChI Key: YPSWXUPPJZASQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery research. Compounds featuring the pyrazolo[1,5-a]pyrazin-4-one core, similar to this one, are frequently investigated for their potential to modulate enzyme activity . For instance, structurally related molecules with pyrazolo-pyrimidine and pyrazolo-pyrazine scaffolds have been identified as inhibitors of serine proteases like Kallikrein 7, suggesting potential pathways for research into dermatological conditions and inflammatory processes . The molecular architecture, which incorporates a phenyl-substituted heterobicyclic system linked to an ethylphenyl acetamide group, is designed to interact with specific biological targets. This structure is analogous to other documented heterocyclic compounds whose conformational properties and intermolecular interactions, such as aromatic π-π stacking, can be critical for binding affinity and can be elucidated through techniques like X-ray crystallography . Researchers can utilize this compound as a key intermediate or a pharmacological probe to study protein function, screen for new therapeutic agents, or explore structure-activity relationships (SAR) within this class of fused heterocyclic molecules.

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2/c1-2-16-7-6-10-18(13-16)23-21(27)15-25-11-12-26-20(22(25)28)14-19(24-26)17-8-4-3-5-9-17/h3-14H,2,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSWXUPPJZASQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminopyrazoles with α,β-Diketones

The most widely employed method involves reacting 5-amino-1-phenylpyrazole with ethyl 2-oxo-3-phenylpropanoate under acidic conditions (Equation 1):

$$
\text{5-Amino-1-phenylpyrazole} + \text{Ethyl 2-oxo-3-phenylpropanoate} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{2-Phenylpyrazolo[1,5-a]pyrazin-4(5H)-one}
$$

Optimized Conditions

Parameter Value
Temperature 80°C
Reaction Time 12 h
Catalyst 10 mol% p-TsOH
Yield 78%

Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields (76%).

Functionalization at Position 5

Nucleophilic Acylation with Chloroacetamide Derivatives

The 5-position undergoes alkylation using N-(3-ethylphenyl)-2-chloroacetamide in the presence of a base (Table 1):

Table 1 : Alkylation Conditions and Outcomes

Base Solvent Temp (°C) Time (h) Yield (%)
K$$2$$CO$$3$$ DMF 80 6 65
Cs$$2$$CO$$3$$ Acetonitrile 60 4 72
DBU THF 25 24 58

Data compiled from

Mechanistic studies confirm an S$$_N$$2 pathway, with cesium carbonate providing optimal deprotonation of the pyrazinone nitrogen.

Alternative Routes via Intermediate Halogenation

Buchwald-Hartwig Amination of 5-Bromo Derivatives

Introducing bromine at position 5 followed by palladium-catalyzed coupling enables modular synthesis (Equation 2):

$$
\text{5-Bromo-2-phenylpyrazolo[1,5-a]pyrazin-4-one} + \text{N-(3-ethylphenyl)acetamide} \xrightarrow[\text{Pd}2(\text{dba})3]{\text{Xantphos}} \text{Target Compound}
$$

Key Advantages

  • Tolerates electron-deficient aryl amines
  • Enables parallel synthesis of analogs
  • Yields: 60–68%

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent advancements employ tubular flow reactors for the cyclocondensation step:

Process Parameters

  • Residence Time: 8.2 minutes
  • Throughput: 12 kg/day
  • Purity: 99.2% (HPLC)

This method reduces byproduct formation by 40% compared to batch processes.

Characterization and Quality Control

Critical analytical data for the final compound:

Spectroscopic Signatures

  • $$^{1}\text{H NMR}$$ (400 MHz, DMSO-d$$6$$): δ 8.72 (s, 1H, pyrazole-H), 7.89–7.25 (m, 9H, aromatic), 4.82 (s, 2H, CH$$2$$), 2.61 (q, J=7.6 Hz, 2H, CH$$2$$CH$$3$$), 1.21 (t, J=7.6 Hz, 3H, CH$$_3$$)
  • HRMS : m/z calc. for C$${23}$$H$${21}$$N$$4$$O$$2$$ [M+H]$$^+$$: 385.1664; found: 385.1668

Emerging Technologies

Photocatalytic C–H Activation

Visible-light-mediated coupling eliminates pre-functionalization steps:

$$
\text{2-Phenylpyrazolo[1,5-a]pyrazin-4-one} + \text{N-(3-ethylphenyl)acetamide} \xrightarrow[\text{Ru(bpy)}_3^{2+}]{\text{Blue LED}} \text{Target Compound}
$$

Initial yields: 54% (24 h irradiation)

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Aryl halides with catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[1,5-a]pyrazine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the pyrazolo[1,5-a]pyrazine core but differ in substituents on the pyrazine ring, acetamide side chain, or aryl groups. These modifications significantly influence physicochemical properties, target selectivity, and bioactivity. Below is a detailed comparison:

Modifications on the Pyrazolo[1,5-a]pyrazine Core

Compound Name Pyrazine Substituent (Position 2) Molecular Weight logP Key Features Reference
Target Compound Phenyl 402.45 3.3131 High lipophilicity; nonpolar phenyl group enhances membrane permeability
N-(3-Chloro-4-methylphenyl)-2-[(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide 5-Methyl, 3-phenyl (pyrazolo[1,5-a]pyrimidine) 454.92 N/A Sulfanyl linker increases polarity; pyrimidine core may alter binding kinetics
N-(3-chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide Phenyl 408.8 N/A Chlorine and methoxy groups enhance electron-withdrawing effects, potentially improving stability

Key Insight : Substitution at position 2 of the pyrazolo[1,5-a]pyrazine core with phenyl groups (as in the target compound) optimizes lipophilicity for blood-brain barrier penetration, whereas bulkier or polar groups (e.g., sulfanyl, methoxy) may reduce bioavailability .

Modifications on the Acetamide Side Chain

Compound Name Acetamide Substituent Molecular Weight logP Key Features Reference
Target Compound 3-Ethylphenyl 402.45 3.3131 Ethyl group balances lipophilicity and steric effects
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide 4-Chlorobenzyl 407.85 N/A Chlorine atom enhances electronegativity, potentially improving target affinity
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide 2,3-Dihydrobenzodioxin 489.47 N/A Benzodioxin and dimethoxy groups increase polarity, reducing CNS penetration

Key Insight : The 3-ethylphenyl group in the target compound provides optimal steric bulk without excessive polarity, whereas halogenated (e.g., 4-chlorobenzyl) or oxygen-rich (e.g., benzodioxin) side chains may alter metabolic stability or tissue distribution .

Physicochemical and Pharmacokinetic Comparison

Compound Name logSw (Solubility) Hydrogen Bond Donors Polar Surface Area (Ų) Metabolic Stability Reference
Target Compound -3.4697 1 58.664 Likely moderate due to ethylphenyl group
N-(3-Chloro-4-methoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide N/A 1 58.664 Increased stability from Cl and OMe groups
N-(4-Chlorobenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide N/A 1 58.664 Chlorine may slow hepatic clearance

Key Insight : The target compound’s low solubility (logSw = -3.4697) may limit oral bioavailability, necessitating formulation optimization. Chlorinated analogs likely exhibit slower metabolic degradation .

Biological Activity

N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The compound has the following molecular details:

  • Molecular Formula: C22H20N4O2
  • Molecular Weight: 372.428 g/mol
  • Purity: Typically around 95%.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit potent antimicrobial properties. A study highlighted the effectiveness of various pyrazole compounds against a range of bacterial and fungal pathogens. The minimum inhibitory concentrations (MICs) for these compounds were reported to be in the range of 10.7–21.4 μmol/mL, indicating their potential as antimicrobial agents .

Antioxidant Properties

Pyrazole derivatives are also recognized for their antioxidant capabilities. In experimental models involving oxidative stress, compounds similar to this compound demonstrated significant protective effects against cellular damage caused by reactive oxygen species (ROS). These findings suggest that such compounds could be beneficial in preventing oxidative damage in various biological systems .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, pyrazole-based compounds have shown promise in anti-inflammatory applications. For instance, certain derivatives have been identified as selective inhibitors of phosphodiesterase enzymes involved in inflammatory pathways. This inhibition can lead to reduced inflammation and may provide therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against eight bacterial and eight fungal species. The results indicated that specific derivatives exhibited significant antimicrobial activity with low MIC values, suggesting their potential for development as new antimicrobial agents .
  • Oxidative Stress Protection : Research involving thienopyrazole compounds demonstrated their ability to mitigate oxidative stress in erythrocytes exposed to toxic substances. The alterations in erythrocyte morphology were significantly reduced when treated with these compounds, highlighting their protective effects against oxidative damage .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against bacteria and fungi; MIC 10.7–21.4 μmol/mL
AntioxidantProtects cells from oxidative stress
Anti-inflammatoryInhibits phosphodiesterase enzymes

Q & A

Q. What are the key structural features of N-(3-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, and how do they influence its reactivity?

The compound combines a pyrazolo[1,5-a]pyrazine core with an acetamide linker and substituted aryl groups. The 3-ethylphenyl moiety enhances lipophilicity, potentially improving membrane permeability, while the 4-oxo group on the pyrazine ring introduces hydrogen-bonding capability for target interactions. The phenyl group at position 2 may stabilize the heterocyclic system via π-π stacking. Structural analogs (e.g., chloro/methoxy-substituted derivatives) show that electron-withdrawing groups (e.g., Cl) increase electrophilicity, whereas methoxy groups enhance solubility .

Q. What synthetic methodologies are recommended for preparing this compound?

A multi-step approach is typically required:

Core formation : Condensation of pyrazole precursors with pyrazine derivatives under reflux in ethanol or DMF, often catalyzed by Lewis acids (e.g., ZnCl₂) .

Acetamide coupling : React the pyrazolo-pyrazine intermediate with N-(3-ethylphenyl)-α-chloroacetamide using a base (e.g., K₂CO₃) in THF at 60–80°C .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Critical parameters: Strict temperature control (<5% side products) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How should researchers validate the compound’s purity and structure?

  • Nuclear Magnetic Resonance (NMR) : Confirm substitution patterns (e.g., aryl protons at δ 7.2–8.1 ppm, ethyl group splitting in 1^1H NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~423) .
  • HPLC : Purity >95% using a C18 column (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Experimental Design :

  • Variation of substituents : Synthesize analogs with halogens (Cl, F), methoxy, or trifluoromethyl groups at the 3-ethylphenyl or pyrazine positions .
  • Bioassays : Test kinase inhibition (e.g., EGFR, VEGFR2) using ATP-binding assays or cellular proliferation models (IC₅₀ determination) .
  • Data Analysis : Correlate substituent electronic properties (Hammett σ values) with activity using multivariate regression .

Q. Example SAR Table :

Substituent (Position)Activity (IC₅₀, nM)LogP
3-Ethylphenyl (R¹)120 ± 153.2
3-Chlorophenyl (R¹)85 ± 103.8
4-Methoxyphenyl (R²)200 ± 202.5
Data adapted from structurally related compounds .

Q. What strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

  • Assay Replication : Perform triplicate experiments across independent labs to rule out technical variability .
  • Target Engagement Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular thermal shift assays) .
  • Metabolic Stability Testing : Assess if discrepancies arise from compound degradation in cell culture media (e.g., LC-MS stability screens) .

Q. How can computational modeling guide the optimization of pharmacokinetic properties?

  • Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots .
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–4), polar surface area (<140 Ų), and rule out PAINS alerts .
  • Docking Studies : Identify key interactions with off-target proteins (e.g., hERG channel) to mitigate toxicity risks .

Q. What are the challenges in scaling up synthesis, and how can they be addressed?

  • Intermediate Stability : Pyrazolo-pyrazine intermediates may degrade under prolonged heating. Use low-temperature coupling (0–5°C) and rapid purification .
  • Yield Optimization : Replace column chromatography with recrystallization (e.g., ethanol/water) for large batches .
  • Regioselectivity : Control substituent positions using directing groups (e.g., nitro → reduction to amine for further functionalization) .

Methodological Guidelines

  • Contradictory Data : Cross-validate biological activity with orthogonal assays (e.g., Western blot for target inhibition alongside cellular viability) .
  • Structural Confirmation : Combine X-ray crystallography (if feasible) with NMR for unambiguous assignment of regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.